molecular formula C13H10N2O2S2 B5913331 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol

2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol

Cat. No. B5913331
M. Wt: 290.4 g/mol
InChI Key: ZAUDDKNYHZCYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a heterocyclic compound that has been the subject of extensive research due to its potential applications in medicine and pharmaceuticals. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer. The compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to possess anti-inflammatory and antioxidant properties, which may help to reduce the risk of chronic diseases such as cancer, cardiovascular disease, and diabetes. Moreover, the compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.

Advantages and Limitations for Lab Experiments

2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Moreover, the compound has been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its potential applications in medicine and pharmaceuticals.

Future Directions

There are several future directions for research on 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol. One area of research is the development of new synthetic methods for the compound, which may improve its yield and purity. Another area of research is the elucidation of its mechanism of action, which may help to identify new therapeutic targets for the treatment of various diseases. Moreover, the compound may be further studied for its potential applications in the field of drug discovery and development.

Synthesis Methods

The synthesis of 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the reaction of 2-aminothiazole with 2-bromopyridine-4,6-dione in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with benzyl mercaptan to form the final product. This synthesis method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit antibacterial and antifungal activities. Moreover, the compound has been found to be a potent inhibitor of several enzymes, including tyrosinase, xanthine oxidase, and α-glucosidase.

properties

IUPAC Name

2-benzylsulfanyl-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-9-6-10(17)14-12-11(9)19-13(15-12)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDDKNYHZCYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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